molecular formula C24H31ClN4O B10820363 CUMYL-PIPETINACA (hydrochloride)

CUMYL-PIPETINACA (hydrochloride)

Cat. No.: B10820363
M. Wt: 427.0 g/mol
InChI Key: PKANLJGIGMRGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CUMYL-PIPETINACA (hydrochloride) is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound is known for its high purity and stability, making it a reliable substance for scientific studies.

Preparation Methods

The synthesis of CUMYL-PIPETINACA (hydrochloride) involves several steps, starting with the preparation of the core indazole structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CUMYL-PIPETINACA (hydrochloride) undergoes various chemical reactions, including:

The major products formed from these reactions are typically hydroxylated or dealkylated derivatives, which are often studied for their pharmacological properties.

Scientific Research Applications

CUMYL-PIPETINACA (hydrochloride) is widely used in scientific research, particularly in the following areas:

    Chemistry: As an analytical reference standard, it is used in mass spectrometry and chromatography to identify and quantify synthetic cannabinoids.

    Biology: Studies on its interaction with cannabinoid receptors help understand its pharmacological effects.

    Medicine: Research on its potential therapeutic applications and toxicological effects.

    Industry: Used in forensic toxicology to detect synthetic cannabinoids in biological samples.

Mechanism of Action

CUMYL-PIPETINACA (hydrochloride) exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychological effects. The compound’s high affinity for the CB1 receptor makes it a potent agonist, influencing neurotransmitter release and modulating synaptic transmission .

Comparison with Similar Compounds

CUMYL-PIPETINACA (hydrochloride) is similar to other synthetic cannabinoids such as:

The uniqueness of CUMYL-PIPETINACA (hydrochloride) lies in its specific structural modifications, which confer distinct binding affinities and functional activities at cannabinoid receptors.

Properties

Molecular Formula

C24H31ClN4O

Molecular Weight

427.0 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)-1-(2-piperidin-1-ylethyl)indazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H30N4O.ClH/c1-24(2,19-11-5-3-6-12-19)25-23(29)22-20-13-7-8-14-21(20)28(26-22)18-17-27-15-9-4-10-16-27;/h3,5-8,11-14H,4,9-10,15-18H2,1-2H3,(H,25,29);1H

InChI Key

PKANLJGIGMRGOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCN4CCCCC4.Cl

Origin of Product

United States

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